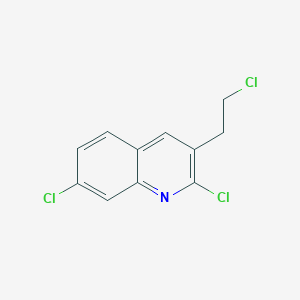
2-(3-Chlorophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is 1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Chlorophenyl)cyclopropanecarboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
1. Environmental Monitoring
2-(3-Chlorophenyl)cyclopropanecarboxylic acid is instrumental in environmental monitoring, particularly in the analysis of pyrethroid metabolites in human urine. Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in urine, including 2-(3-Chlorophenyl)cyclopropanecarboxylic acid, using gas chromatography-tandem mass spectrometry. This research highlights the application of this compound in tracking environmental exposure to pyrethroids, a class of synthetic insecticides (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
2. Agricultural Chemistry
In agricultural chemistry, 2-(3-Chlorophenyl)cyclopropanecarboxylic acid derivatives have shown potential as herbicides and fungicides. Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid as a leading compound due to its biological activity. Some derivatives exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
3. Pharmaceutical Synthesis
This compound plays a vital role in the synthesis of pharmaceuticals. For example, Guo et al. (2017) described the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in synthesizing Ticagrelor, a medication for acute coronary syndromes. This process involves the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is then used to synthesize 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
4. Organic Chemistry and Catalysis
In the field of organic chemistry and catalysis, 2-(3-Chlorophenyl)cyclopropanecarboxylic acid is used in studies involving molecular structure and reaction mechanisms. Kusuyama (1979) explored the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, providing insights into the effects of different substituents on acidity and molecular stability (Kusuyama, 1979).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chlorophenyl)cyclopropanecarboxylic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWYJGWUNQIPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901546 | |
| Record name | NoName_677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

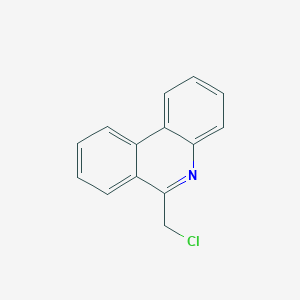
![2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3024884.png)
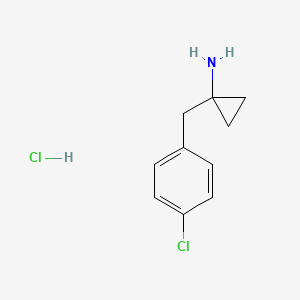
![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
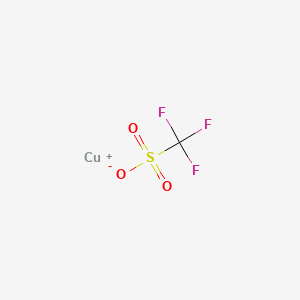
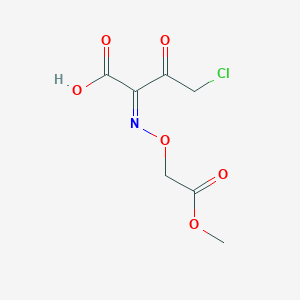
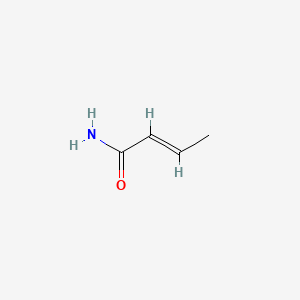

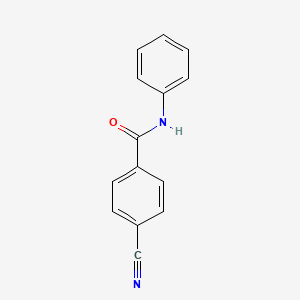
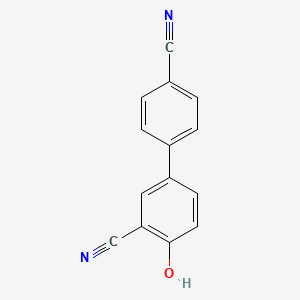
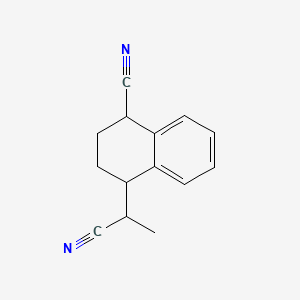
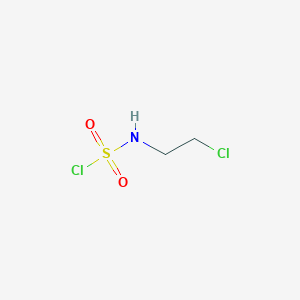
![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)
